molecular formula C16H19ClN2O2 B1436219 Carbinoxamine N-Oxide CAS No. 1256285-70-7

Carbinoxamine N-Oxide

Katalognummer B1436219
CAS-Nummer: 1256285-70-7
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: QLXNLWWDYZYPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbinoxamine is a first-generation antihistamine used for symptoms of allergic rhinitis and the common cold . It competes with free histamine for binding at HA-receptor sites . Carbinoxamine N-Oxide is a derivative of Carbinoxamine .


Synthesis Analysis

The synthesis of Carbinoxamine involves α-C (sp3)–H 2-pyridylation of O, S, or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents . A 3-step synthesis of Carbinoxamine was accomplished with a total 44% yield via a key gram-scale 2-pyridylation of protected benzyl alcohol .


Molecular Structure Analysis

The molecular formula of Carbinoxamine is C16H19ClN2O . The IUPAC Standard InChI is InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Carbinoxamine include α-C (sp3)–H 2-pyridylation of O, S, or N-containing compounds . This process is catalyzed by a non-donor–acceptor (D–A) type organic photoreductant CBZ6 and sulfoxide/sulfide .


Physical And Chemical Properties Analysis

Carbinoxamine has a molecular weight of 290.788 . It is freely soluble in water .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

  • Pharmacokinetics in Beagle Plasma : A high-performance liquid chromatography tandem mass spectrometry assay was developed for the quantitative measurement of carbinoxamine. This method allowed for pharmacokinetic evaluations in beagles, providing insights into drug metabolism and facilitating clinical research (Li et al., 2018).

  • Human Plasma Quantification : Another study developed a liquid chromatography-mass spectrometry method for determining carbinoxamine in human plasma. This method, featuring a simple protein precipitation technique, is suitable for therapeutic drug monitoring and pharmacokinetic studies (Bhavani et al., 2014).

Analytical Methodology

  • Spectrofluorimetric Determination : A spectrofluorimetric method was developed for determining carbinoxamine maleate, using its native fluorescence intensity. This method, applicable to pharmaceutical preparations and human plasma, aids in stability studies and offers a fast, cost-effective tool for in vitro investigations (Aly et al., 2018).

  • HPLC Method for Human Plasma : A high-performance liquid chromatography (HPLC) method with ultraviolet detection was developed for quantitative determination in human plasma. This method is useful for pharmacokinetic studies and therapeutic drug monitoring (El-Masry & El-Morsi, 2019).

Pharmaceutical Preparations

  • Taste-Masked Orally Disintegrating Tablets : A study aimed to mask the bitter taste and decrease the disintegration time of carbinoxamine maleate orally disintegrating tablets. This research is significant for improving patient compliance and is applicable in pediatric formulations (Liu et al., 2018).

Chiral Separation

  • Chiral Chromatography in Human Plasma : A chiral high-performance liquid chromatography method was developed to separate and quantify the enantiomers of carbinoxamine in human plasma. This method is important for understanding the drug's pharmacokinetics and potential enantioselective effects (Tadiboyina et al., 2015).

Other Relevant Studies

  • Oxidation and Degradation : A study examined the effectiveness of various oxidants on the degradation of carbinoxamine and the reduction of its N-Nitrosodimethylamine formation potentials, providing insights into the environmental fate of the drug (Wang et al., 2015).

  • Synthetic Methodology : Research on the anionic rearrangement of 2-benzyloxypyridine led to a formal synthesis of carbinoxamine. This methodology contributes to the chemical synthesis of the drug (Yang & Dudley, 2009).

Wirkmechanismus

Carbinoxamine competes with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Zukünftige Richtungen

Carbinoxamine is used for the symptomatic treatment of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis caused by foods and inhaled allergens, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema . Its use has been restricted to adults and children over the age of 2 . Future research may focus on expanding its applications and improving its safety profile.

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXNLWWDYZYPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbinoxamine N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbinoxamine N-Oxide
Reactant of Route 2
Reactant of Route 2
Carbinoxamine N-Oxide
Reactant of Route 3
Reactant of Route 3
Carbinoxamine N-Oxide
Reactant of Route 4
Carbinoxamine N-Oxide
Reactant of Route 5
Carbinoxamine N-Oxide
Reactant of Route 6
Reactant of Route 6
Carbinoxamine N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.